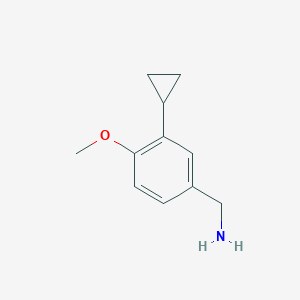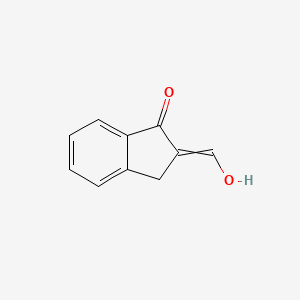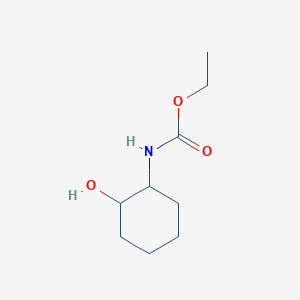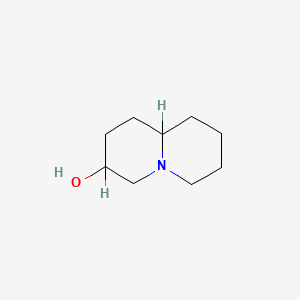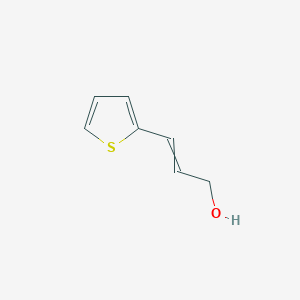
3-Thiophen-2-ylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophen-2-ylprop-2-en-1-ol is an organic compound that features a thiophene ring attached to a propene chain with a hydroxyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and presence in various biologically active molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate allylic alcohol under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to ensure high yields and purity. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings, which can then be functionalized to obtain the desired compound . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of a sulfur source, such as phosphorus pentasulfide.
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3-(Thiophene-2-yl)-2-propenal.
Reduction: 3-(Thiophene-2-yl)-propan-1-ol.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
3-Thiophen-2-ylprop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylprop-2-en-1-ol depends on its specific application. In biological systems, thiophene derivatives are known to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2-(Thiophen-2-yl)ethanol: A similar compound with a shorter carbon chain.
3-(Thiophene-2-yl)propanoic acid: A carboxylic acid derivative with a similar structure.
Uniqueness
3-Thiophen-2-ylprop-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the propene chain, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs . This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C7H8OS |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
3-thiophen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2 |
InChI Key |
ZXMZAFMNGMMUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B8694687.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-one](/img/structure/B8694695.png)
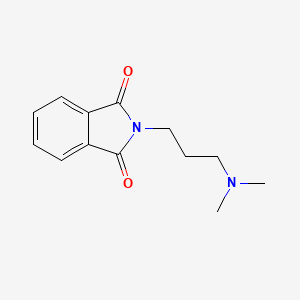
![8-Bromothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8694712.png)
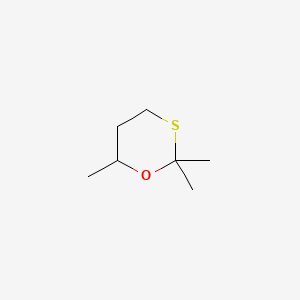
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
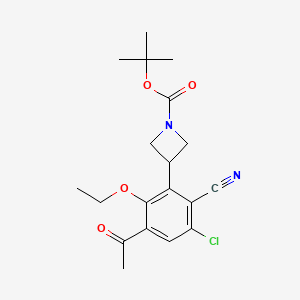
![N-[3-(4-Hydroxyphenyl)propyl]acetamide](/img/structure/B8694731.png)

